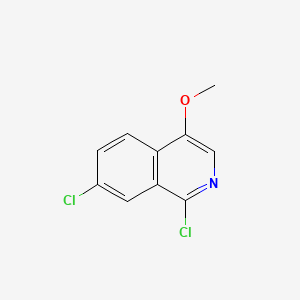

1,7-Dichloro-4-methoxyisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,7-dichloro-4-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-9-5-13-10(12)8-4-6(11)2-3-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBCGPSQZNVUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C2=C1C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296087 | |

| Record name | 1,7-Dichloro-4-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630423-36-8 | |

| Record name | 1,7-Dichloro-4-methoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630423-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dichloro-4-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-dichloro-4-methoxy-isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,7-Dichloro-4-methoxyisoquinoline: Properties, Synthesis, and Reactivity for Advanced Drug Discovery

This guide provides an in-depth analysis of 1,7-dichloro-4-methoxyisoquinoline, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to explore the causality behind its chemical behavior, offering field-proven insights into its synthesis, reactivity, and application as a strategic building block in modern pharmaceutical development.

Introduction: Strategic Importance in Medicinal Chemistry

This compound (CAS No. 630423-36-8) is a polysubstituted heterocyclic compound whose value lies in the strategic arrangement of its functional groups.[1][2] The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The dichloro-substitution pattern, however, presents a unique opportunity for sequential and site-selective functionalization, making it a highly versatile platform for building molecular complexity.

Its most notable application is as a crucial intermediate in the synthesis of advanced antiviral agents, particularly non-structural protein 3 (NS3) serine protease inhibitors for the treatment of Hepatitis C Virus (HCV), such as Asunaprevir (BMS-650032).[3] The stability and predictable reactivity of this molecule allow for its integration into complex synthetic routes, underscoring its importance in the development of novel therapeutics.[1] This guide will dissect the properties that make it an indispensable tool for the modern synthetic chemist.

Physicochemical and Spectroscopic Profile

The physical properties of this compound are summarized below. These characteristics are essential for its handling, purification, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 630423-36-8 | [1][4] |

| Molecular Formula | C₁₀H₇Cl₂NO | [1][4] |

| Molecular Weight | 228.07 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 137 - 142 °C | [1][4] |

| Boiling Point | 355.7 ± 37.0 °C (Predicted) | [4] |

| Density | 1.384 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 0.98 ± 0.34 (Predicted) | [4] |

| Purity | ≥ 98% (GC) | [1] |

Spectroscopic Characterization (Predicted)

While experimentally derived spectra for this specific compound are not widely available in peer-reviewed literature, its ¹H and ¹³C NMR chemical shifts can be reliably predicted based on established principles and analysis of analogous structures. These predictions are vital for reaction monitoring and quality control.

Predicted ¹H NMR (400 MHz, CDCl₃): The aromatic region is expected to show three distinct signals corresponding to the protons at C3, C5, C6, and C8. The methoxy group will present as a sharp singlet.

Predicted ¹³C NMR (101 MHz, CDCl₃): The spectrum will display ten unique carbon signals. The carbons bearing chlorine atoms (C1 and C7) and the methoxy-substituted carbon (C4) will be significantly shifted downfield.

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Assignment | Justification |

| Proton | 8.1 - 8.3 | s | H-3 | Adjacent to ring nitrogen, deshielded. |

| 7.9 - 8.1 | d | H-8 | Ortho to C7-Cl, deshielded. | |

| 7.6 - 7.8 | d | H-5 | Influenced by C4-OMe and C7-Cl. | |

| 7.4 - 7.6 | dd | H-6 | Coupled to H-5 and H-8. | |

| ~4.0 | s | -OCH₃ | Typical range for aryl methyl ethers. |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment | Justification |

| Carbon | ~155 | C-4 | Oxygen-substituted aromatic carbon. |

| ~150 | C-1 | Chloro-substituted and adjacent to N. | |

| ~140 | C-8a | Bridgehead carbon. | |

| ~135 | C-7 | Chloro-substituted aromatic carbon. | |

| ~130 | C-5 | Aromatic CH. | |

| ~128 | C-6 | Aromatic CH. | |

| ~125 | C-8 | Aromatic CH. | |

| ~122 | C-4a | Bridgehead carbon. | |

| ~115 | C-3 | Aromatic CH adjacent to N. | |

| ~56 | -OCH₃ | Methoxy carbon. |

Disclaimer: The NMR data presented is predictive and should be used as a guideline. Experimental verification is required for definitive assignment.

Proposed Synthesis Pathway

A robust synthesis of the isoquinoline core is paramount. While specific literature for this exact molecule is sparse, a plausible and industrially scalable route can be designed based on established methodologies, such as a modified Pomeranz–Fritsch–Bobbitt cyclization, followed by chlorination.

Diagram 1: A plausible synthetic route to this compound.

Causality Behind Experimental Choices:

-

Formation of the Amide Precursor: The synthesis begins with the reaction of 3-chloroaniline with an appropriate aminoacetal. The resulting secondary amine is then acylated with methoxyacetyl chloride. This sequence builds the necessary carbon and nitrogen backbone for the isoquinoline ring.

-

Cyclization: The amide intermediate undergoes an acid-catalyzed cyclization, likely using polyphosphoric acid (PPA) or a similar dehydrating agent. This step forms the heterocyclic ring system, yielding the isoquinolinone core. The methoxy group is introduced early to avoid harsh conditions on the final, more complex molecule.

-

Chlorination: The final step involves chlorination of the isoquinolinone. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) serves two purposes: it converts the C1-keto group into a chloride and ensures the isoquinoline is fully aromatized. This is a standard and high-yielding transformation for converting such lactams into chloro-substituted heterocycles.[5]

Chemical Reactivity: A Tale of Two Chlorines

The synthetic utility of this compound stems from the differential reactivity of its two chlorine substituents. The chlorine at the C1 position is significantly more activated towards nucleophilic substitution than the chlorine at C7.

Factors Influencing Reactivity:

-

C1-Cl (Activated): The C1 position is alpha to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom polarizes the C1-Cl bond and stabilizes the negatively charged Meisenheimer complex intermediate formed during nucleophilic aromatic substitution (SNAr). This makes C1 a prime site for displacement by nucleophiles (e.g., amines, alcohols, thiols) and for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6]

-

C7-Cl (Standard Aryl Chloride): The C7 position behaves like a typical aryl chloride. It is less reactive in SNAr reactions unless a strong electron-withdrawing group is present nearby.[3] It is also less reactive in standard palladium-catalyzed cross-coupling reactions compared to aryl bromides or the activated C1-Cl.[6]

This reactivity differential is the cornerstone of its strategic use, allowing for selective functionalization at C1 while leaving the C7 position intact for a subsequent, different transformation under more forcing conditions.

Diagram 2: Logical relationship of factors influencing the selective reactivity of C1 vs. C7.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C1

This protocol describes a self-validating system for the selective C-C bond formation at the activated C1 position, leaving the C7-Cl untouched. The choice of catalyst, ligand, and base is critical for achieving high selectivity and yield.

Objective: To synthesize 7-chloro-4-methoxy-1-phenylisoquinoline via a selective Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

-

1,4-Dioxane

-

Toluene

Workflow Diagram:

Diagram 3: Step-by-step workflow for selective Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (228 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

-

Expertise & Causality: An inert nitrogen or argon atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Pd(PPh₃)₄ is a reliable, albeit classic, catalyst for such transformations; its choice represents a balance between reactivity and stability.

-

-

Solvent Addition: Add 1,4-dioxane (8 mL) and toluene (2 mL) to the flask.

-

Expertise & Causality: A mixed solvent system is used. Dioxane is excellent for dissolving the organic components, while toluene helps to azeotropically remove traces of water and can facilitate higher reaction temperatures if needed.

-

-

Degassing: Sparge the resulting suspension with dry nitrogen for 15 minutes.

-

Trustworthiness: This step is a self-validating control. Thorough removal of dissolved oxygen is essential for catalyst longevity and preventing side reactions like the homocoupling of the boronic acid (Glaser coupling).

-

-

Base Addition: Add the 2M aqueous sodium carbonate solution (1.5 mL, 3.0 mmol) via syringe.

-

Expertise & Causality: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle. An aqueous base is often more effective than an organic one for this purpose.

-

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 4-8 hours.

-

Trustworthiness: Monitoring provides a clear endpoint, preventing the formation of byproducts from prolonged heating and ensuring the reaction is not terminated prematurely.

-

-

Workup: Once the starting material is consumed, cool the mixture to room temperature. Add deionized water (15 mL) and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 7-chloro-4-methoxy-1-phenylisoquinoline.

Safety and Handling

This compound should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is stable under recommended storage conditions (Room Temperature).[1][7]

References

- Price, C. C., & Ropp, G. A. (1950). United States Patent No. US2504875A. Google Patents.

-

Wang, B., et al. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents. (CN106008336A). Retrieved from [5]

-

LookChem. (n.d.). Isoquinoline, 1,7-dichloro-4-Methoxy- Safety Data Sheets(SDS). Retrieved from [Link][7]

Sources

- 1. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 2. ccc.bc.edu [ccc.bc.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,7-Dichloro-4-methoxyisoquinoline (CAS: 630423-36-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Halogenated Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals. The strategic introduction of halogen atoms and a methoxy group, as seen in 1,7-dichloro-4-methoxyisoquinoline, offers a nuanced tool for modulating a molecule's physicochemical and pharmacological properties. The chlorine atoms can enhance binding affinity through halogen bonding, improve metabolic stability, and provide synthetic handles for further functionalization. The methoxy group, a common feature in bioactive molecules, can influence solubility, membrane permeability, and receptor interactions. This guide provides a comprehensive overview of this compound, a key building block in the synthesis of complex therapeutic agents, with a particular focus on its role in the development of Hepatitis C virus (HCV) inhibitors.

Section 1: Core Molecular Attributes

This compound is a crystalline solid that serves as a versatile intermediate in organic synthesis.[1] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 630423-36-8 | [2] |

| Molecular Formula | C₁₀H₇Cl₂NO | [2] |

| Molecular Weight | 228.07 g/mol | [2] |

| Appearance | White to yellow or yellow-red powder/crystal | |

| Melting Point | 137.0 to 142.0 °C | [2] |

| Boiling Point (Predicted) | 355.7 ± 37.0 °C | [2] |

| Density (Predicted) | 1.384 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 0.98 ± 0.34 | [2] |

Section 2: Synthesis and Mechanistic Considerations

A general and widely used method for constructing the isoquinoline core is the Bischler-Napieralski reaction , followed by dehydrogenation. A hypothetical synthetic pathway is outlined below.

Causality Behind Experimental Choices:

-

Starting Materials: The choice of 3-chlorophenethylamine and methoxyacetyl chloride directly incorporates the C7-chloro and C4-methoxy precursors into the final structure.

-

Bischler-Napieralski Cyclization: This is a robust and well-established method for forming the dihydroisoquinoline ring. The use of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) facilitates the intramolecular cyclization.

-

Dehydrogenation: The resulting dihydroisoquinoline is then aromatized to the isoquinoline core. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) or elemental sulfur at elevated temperatures.

-

Chlorination: The final step would involve the chlorination at the C1 position. This can be a challenging transformation and may require specific reagents that can selectively chlorinate the electron-rich C1 position of the isoquinoline ring. A common method for such transformations on related heterocycles is the use of phosphorus oxychloride.

Section 3: Chemical Reactivity and Functionalization

The reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing chloro and nitrogen atoms.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C1 and C7 positions are susceptible to nucleophilic attack, particularly the C1 chlorine due to its proximity to the ring nitrogen. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to build more complex molecules.

-

Cross-Coupling Reactions: The chloro substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, respectively, facilitating the connection of this isoquinoline core to other molecular fragments.

-

O-Demethylation: The methoxy group at the C4 position can be cleaved to reveal a hydroxyl group using reagents like boron tribromide (BBr₃). This provides a route to synthesize hydroxyisoquinoline derivatives, which can have different biological activities or serve as a point for further functionalization.

Section 4: Applications in Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of pharmacologically active compounds.[1] Its utility has been particularly noted in the development of treatments for neurological disorders and as an antimicrobial agent.[1]

A significant, documented application is its use as a building block in the synthesis of inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. This viral enzyme is crucial for the replication of the hepatitis C virus, making it a prime target for antiviral drug development.

Workflow for the Application in HCV Inhibitor Synthesis:

In a documented synthetic route, this compound is coupled with a pre-assembled P1-P1' fragment, specifically (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide. This coupling is achieved using a peptide coupling reagent such as HATU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (diisopropylethylamine). This reaction forms a key P2-P1' intermediate, which then undergoes further synthetic modifications to yield the final, potent HCV NS3/4A protease inhibitor.

Section 5: Spectroscopic Characterization (Predicted and Representative Data)

While a complete set of validated spectroscopic data for this compound is not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.

1H NMR (Predicted):

-

Aromatic Protons (4H): Multiple signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions of the chloro and methoxy groups.

-

Methoxy Protons (3H): A singlet peak, typically in the range of δ 3.8-4.2 ppm.

13C NMR (Predicted):

-

Aromatic Carbons (9C): Signals in the aromatic region (δ 110-160 ppm). The carbons attached to chlorine will be significantly influenced by the halogen's electronegativity. The carbon attached to the methoxy group will appear downfield.

-

Methoxy Carbon (1C): A signal in the range of δ 55-65 ppm.[3]

IR Spectroscopy (Predicted):

-

C-Cl stretch: Strong absorptions in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-O stretch (methoxy): A strong absorption band around 1250 cm⁻¹.

-

C=N and C=C stretching (aromatic): Multiple bands in the 1400-1650 cm⁻¹ region.

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

Mass Spectrometry (Predicted):

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will appear as a cluster of peaks with a ratio of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Section 6: Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

References

- Electronic Supporting Information (ESI)

- Amitychem. 1,7-dichloro-4-methoxy-isoquinoline. ECHEMI.

- Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals. RSC Publishing, 2023.

- Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols.

- This compound. TCI Chemicals.

- This compound. Chem-Impex.

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel

- The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and deriv

- Supporting Information for a relevant chemical public

- Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.

- 13C NMR Chemical Shift.

- Isoquinoline. NIST WebBook. National Institute of Standards and Technology.

- UNITED STATES P

- 4,7-dichloroquinoline. Organic Syntheses Procedure.

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. PubMed.

- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic n

- Inhibitors of NS5A for Tre

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. SciELO.

- Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives. PMC - NIH.

- Current perspective of HCV NS5B inhibitors: a review. PubMed.

- United States Patent.

- 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum. ChemicalBook.

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

- CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.

- Synthesis of 4,7-Dichloroquinoline. Scribd.

- 4,7-Dichloroquinoline. PubChem.

- (a) 4,7-Dichloroquinoline design inspired by the natural molecule,...

- NS5A inhibitors in the treatment of hep

- US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline.

- Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry.

- Hepatitis C Medication: HCV Polymerase Inhibitors, HCV NS5A Inhibitors, Combination Products, Interferons and ribavirin, Thrombopoietin-Receptor Agonists. Medscape Reference, 2024.

- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.

- Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. PMC - NIH, 2021.

- Organic Letters Journal.

- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

- 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline . A structurally novel beta-adrenergic receptor blocking agent. PubMed.

- Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives.

Sources

An In-Depth Technical Guide to the Synthesis of 1,7-Dichloro-4-methoxyisoquinoline

This guide provides a comprehensive overview of a feasible and robust synthetic pathway for 1,7-dichloro-4-methoxyisoquinoline, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The synthesis is presented in a multi-step approach, beginning with the construction of the core isoquinoline scaffold, followed by key functional group transformations. The rationale behind the selection of specific methodologies and reagents is discussed to provide a deeper understanding of the synthetic strategy.

Introduction and Retrosynthetic Analysis

This compound is a halogenated and methoxy-substituted isoquinoline derivative. The isoquinoline core is a prominent scaffold in numerous natural products and pharmacologically active compounds. The presence of chlorine and methoxy substituents provides handles for further chemical modifications, making it a valuable building block in medicinal chemistry.

A logical retrosynthetic analysis of the target molecule suggests a pathway involving the initial formation of a 7-chloro-4-hydroxyisoquinoline intermediate. This intermediate can then undergo methylation to yield 7-chloro-4-methoxyisoquinoline. The final step involves the selective chlorination of the 1-position. This strategy is advantageous as it allows for the sequential introduction of the desired functionalities.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the 7-Chloro-4-hydroxyisoquinoline Core (Pathway A: Pomeranz-Fritsch Reaction)

The Pomeranz-Fritsch reaction is a well-established method for the synthesis of isoquinolines from a benzaldehyde and an aminoacetaldehyde acetal, followed by acid-catalyzed cyclization.[1][2] For the synthesis of 7-chloro-4-hydroxyisoquinoline, 3-chlorobenzaldehyde serves as a suitable starting material. The presence of a halogen substituent generally requires higher temperatures for the cyclization to proceed efficiently.[3]

Step 1: Formation of the Benzalamino Acetal

The initial step involves the condensation of 3-chlorobenzaldehyde with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base, a benzalamino acetal.

Caption: Cyclization to form the 7-chloro-4-hydroxyisoquinoline core.

Experimental Protocol: Synthesis of 7-Chloro-4-hydroxyisoquinoline

-

Slowly add the crude N-(3-chlorobenzylidene)-2,2-diethoxyethanamine to concentrated sulfuric acid (e.g., 70-80%) at 0 °C with vigorous stirring.

-

After the addition is complete, slowly heat the mixture to 100-120 °C and maintain this temperature for 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry to afford crude 7-chloro-4-hydroxyisoquinoline.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Synthesis of the 7-Chloro-4-hydroxyisoquinoline Core (Pathway B: Bischler-Napieralski Reaction)

An alternative and widely used method for constructing the isoquinoline skeleton is the Bischler-Napieralski reaction. [4][5]This involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃). [6][7]The subsequent dihydroisoquinoline can be aromatized to the isoquinoline.

Step 1: Synthesis of N-Acetyl-2-(3-chlorophenyl)ethylamine

The synthesis begins with the acylation of 2-(3-chlorophenyl)ethylamine.

Caption: Acylation of 2-(3-chlorophenyl)ethylamine.

Step 2: Cyclization and Aromatization

The N-acetylated intermediate undergoes cyclization with a dehydrating agent, followed by aromatization to yield 7-chloro-1-methylisoquinoline. The 4-hydroxy group can be introduced in a subsequent step.

Caption: Cyclization and aromatization to form a 7-chloroisoquinoline derivative.

Note: While the Bischler-Napieralski reaction is a powerful tool, the Pomeranz-Fritsch reaction (Pathway A) is often more direct for accessing 4-hydroxyisoquinolines. For the remainder of this guide, we will proceed with the intermediate obtained from Pathway A.

Methylation of 7-Chloro-4-hydroxyisoquinoline

The hydroxyl group at the 4-position can be converted to a methoxy group through a standard Williamson ether synthesis. [8]

Caption: Methylation of the 4-hydroxyl group.

Experimental Protocol: Synthesis of 7-Chloro-4-methoxyisoquinoline

-

To a solution of 7-chloro-4-hydroxyisoquinoline (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetone), add a base such as sodium hydride (1.1 eq, handled with care) or potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-chloro-4-methoxyisoquinoline.

Chlorination of the 1-Position

The final step is the introduction of a chlorine atom at the 1-position. A common and effective method for this transformation on related heterocyclic systems involves N-oxidation followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). [9]

Step 1: N-Oxidation

The nitrogen atom of the isoquinoline ring is oxidized to form the corresponding N-oxide.

Caption: N-oxidation of 7-chloro-4-methoxyisoquinoline.

Experimental Protocol: Synthesis of 7-Chloro-4-methoxyisoquinoline N-oxide

-

Dissolve 7-chloro-4-methoxyisoquinoline (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

-

Add an oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at room temperature. [10]Alternatively, a mixture of hydrogen peroxide (30%) and acetic acid can be used with heating. [10]3. Stir the reaction mixture for the appropriate time (typically a few hours), monitoring by TLC.

-

Upon completion, neutralize the reaction mixture (if acidic) and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the N-oxide, which can be purified by crystallization or chromatography.

Step 2: Chlorination of the N-oxide

The N-oxide is then treated with a chlorinating agent to introduce the chlorine at the 1-position and regenerate the aromatic isoquinoline ring.

Caption: Chlorination of the 1-position.

Experimental Protocol: Synthesis of this compound

-

To a flask, add 7-chloro-4-methoxyisoquinoline N-oxide (1.0 eq) and an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (around 100-110 °C) for 2-4 hours.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Cool the residue and cautiously add it to ice water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Summary of Reagents and Conditions

| Step | Reaction | Key Reagents | Typical Conditions |

| Pathway A | |||

| 1 | Pomeranz-Fritsch: Acetal Formation | 3-Chlorobenzaldehyde, Aminoacetaldehyde diethyl acetal, p-TsOH | Toluene, reflux with Dean-Stark |

| 2 | Pomeranz-Fritsch: Cyclization | Concentrated H₂SO₄ | 100-120 °C |

| Pathway B | |||

| 1 | Bischler-Napieralski: Amide Formation | 2-(3-Chlorophenyl)ethylamine, Acetic Anhydride | Standard acylation conditions |

| 2 | Bischler-Napieralski: Cyclization | POCl₃ | Reflux |

| 3 | Methylation | 7-Chloro-4-hydroxyisoquinoline, NaH or K₂CO₃, CH₃I | DMF or Acetone, room temperature |

| 4 | N-Oxidation | 7-Chloro-4-methoxyisoquinoline, m-CPBA or H₂O₂/AcOH | Chloroform or Acetic Acid |

| 5 | C1-Chlorination | 7-Chloro-4-methoxyisoquinoline N-oxide, POCl₃ | Reflux |

Characterization

The final product, this compound, and all intermediates should be characterized using standard analytical techniques to confirm their identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Melting Point: As an indicator of purity.

Safety Considerations

This synthesis involves the use of hazardous materials, including strong acids, bases, corrosive chlorinating agents, and potentially toxic intermediates. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Special care should be taken when handling phosphorus oxychloride and sodium hydride.

References

Sources

- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 8. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

An Investigational Guide to the Biological Activity of 1,7-Dichloro-4-methoxyisoquinoline: A Roadmap for Discovery

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] 1,7-Dichloro-4-methoxyisoquinoline is a sparsely studied derivative that holds potential as a versatile intermediate for synthesizing novel bioactive molecules.[6][7] This technical guide provides a comprehensive framework for the systematic investigation of the biological activities of this compound. By leveraging established knowledge of related isoquinoline and quinoline compounds, we propose a series of targeted experimental workflows to elucidate its potential cytotoxic, antimicrobial, and kinase-inhibitory activities. This document is intended to serve as a strategic roadmap for researchers aiming to unlock the therapeutic potential of this promising, yet underexplored, chemical entity.

Introduction: The Promise of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery.[2] Its derivatives are known to exhibit a wide array of pharmacological effects, from acting as microtubule polymerization inhibitors to modulating the activity of crucial enzymes like topoisomerase.[1] The inherent structural features of isoquinolines allow for diverse substitutions, leading to a vast chemical space for the development of novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and neurological disorders.[1][2][3][4]

This compound (Figure 1) presents an intriguing starting point for a drug discovery campaign. Its dichloro and methoxy substitutions offer unique electronic and steric properties that may enhance its interaction with biological targets.[6] While its primary documented use is as a synthetic intermediate,[6][7] the known biological activities of structurally similar compounds suggest a high probability of inherent bioactivity. This guide outlines a proposed research cascade to systematically explore and validate the therapeutic potential of this molecule.

Figure 1: Chemical Structure of this compound

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H7Cl2NO | [8] |

| Molecular Weight | 228.07 g/mol | [8] |

| Melting Point | 137.0 to 142.0 °C | [8] |

| Boiling Point | 355.7±37.0 °C (Predicted) | [8] |

| pKa | 0.98±0.34 | [8] |

| Density | 1.384±0.06 g/cm3 | [8] |

Proposed Investigational Pathways

Based on the broad bioactivity profile of isoquinoline and quinoline derivatives, we propose a multi-pronged investigational approach focusing on three key areas:

-

Antiproliferative and Cytotoxic Activity: Many chlorinated isoquinoline and quinoline analogs have demonstrated potent activity against various cancer cell lines.[9][10]

-

Antimicrobial Potential: The isoquinoline scaffold is present in several natural and synthetic antimicrobial agents.[1][3][4]

-

Kinase Inhibition: The nitrogen-containing heterocyclic structure is a common feature in many kinase inhibitors used in oncology.

Below, we detail the experimental workflows to explore each of these potential activities.

Workflow 1: Assessment of Antiproliferative and Cytotoxic Effects

The initial phase of investigation will focus on determining the compound's ability to inhibit cancer cell growth and induce cell death.

Initial Cytotoxicity Screening

A foundational step is to assess the compound's cytotoxic effects across a panel of human cancer cell lines.

Experimental Protocol: MTS Assay for Cell Viability

-

Cell Line Selection: A diverse panel of human cancer cell lines should be selected, including but not limited to:

-

MCF-7 (Breast Adenocarcinoma)

-

NCI-H460 (Non-Small Cell Lung Cancer)

-

CCRF-CEM (T-cell Prolymphocytic Leukemia)

-

A549 (Lung Carcinoma)

-

HeLa (Cervical Adenocarcinoma)

-

A non-cancerous cell line, such as human dermal fibroblasts (HDF), should be included to assess selectivity.

-

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Replace the culture medium in each well with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Assay: Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Hypothetical Data Summary: IC50 Values (µM) of this compound

| Cell Line | IC50 (µM) |

| MCF-7 | 5.2 |

| NCI-H460 | 2.8 |

| CCRF-CEM | 1.5 |

| A549 | 8.1 |

| HeLa | 6.7 |

| HDF | > 50 |

Mechanism of Cell Death: Apoptosis vs. Necrosis

Following the observation of cytotoxicity, it is crucial to determine the mode of cell death.

Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

-

Cell Treatment: Treat the most sensitive cell line (e.g., CCRF-CEM) with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Workflow Diagram: Cytotoxicity Assessment

Caption: Workflow for assessing antiproliferative activity.

Investigating the Intrinsic Apoptotic Pathway

If apoptosis is identified as the primary mechanism of cell death, further investigation into the involvement of the mitochondrial pathway is warranted.

Experimental Protocol: Mitochondrial Membrane Potential Assay (JC-1)

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for varying time points (e.g., 6, 12, 24 hours).

-

Staining: Incubate the cells with JC-1 reagent. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers and fluoresces green.

-

Analysis: Analyze the cells via flow cytometry or fluorescence microscopy to quantify the shift from red to green fluorescence, indicating mitochondrial membrane depolarization.

Workflow 2: Elucidating a Potential Signaling Pathway

Many isoquinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival pathways. A logical next step is to screen for kinase inhibitory activity.

Proposed Signaling Pathway for Investigation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: Kinase Inhibition Profiling

-

In Vitro Kinase Panel: Submit the compound for screening against a broad panel of recombinant human kinases (e.g., a 96-kinase panel). The assay typically measures the residual kinase activity in the presence of the compound at a fixed concentration (e.g., 10 µM).

-

Dose-Response Assays: For any "hits" from the initial screen (e.g., >50% inhibition), perform dose-response assays to determine the IC50 value for the specific kinase.

-

Western Blot Analysis: If a specific pathway is implicated (e.g., PI3K/Akt), validate the in-cell activity by treating cells with the compound and performing Western blotting to assess the phosphorylation status of key downstream proteins (e.g., phospho-Akt, phospho-S6 ribosomal protein).

Concluding Remarks and Future Directions

This guide presents a structured and scientifically rigorous approach to systematically evaluate the biological activity of this compound. The proposed workflows, from initial broad screening to more focused mechanistic studies, are designed to efficiently identify and validate potential therapeutic applications. Positive results in these in vitro assays would provide a strong rationale for advancing the compound to more complex studies, including in vivo efficacy models and pharmacokinetic profiling. The exploration of this and other understudied isoquinoline derivatives is a promising avenue for the discovery of next-generation therapeutic agents.

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]

-

Isoquinoline derivatives and its medicinal activity. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(5). [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]

-

6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. A structurally novel beta-adrenergic receptor blocking agent. (1983). PubMed. [Link]

-

Isoquinoline, 1,7-dichloro-4-Methoxy- Safety Data Sheets(SDS). (n.d.). lookchem. [Link]

-

Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). MDPI. [Link]

-

4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure. [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). PMC - PubMed Central. [Link]

-

In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (2019). PMC - NIH. [Link]

-

(PDF) Naphthoquinones' biological activities and toxicological effects. (2012). ResearchGate. [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI. [Link]

-

Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (2022). MDPI. [Link]

-

A Novel Naphthotriazolyl-4-oxoquinoline Derivative that Selectively Controls Breast Cancer Cells Survival Through the Induction of Apoptosis. (2018). PubMed. [Link]

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).

-

The cytotoxic effect of 2-acylated-1,4-naphthohydroquinones on leukemia/lymphoma cells. (2016). Bioorganic & Medicinal Chemistry Letters, 26(16), 4038-4043. [Link]

-

Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (2023). PMC - PubMed Central. [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Isoquinoline, 1,7-dichloro-4-Methoxy- CAS#: 630423-36-8 [amp.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

Potential Applications of 1,7-Dichloro-4-methoxyisoquinoline in Medicinal Chemistry: An In-Depth Technical Guide

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals. This technical guide delves into the untapped potential of a specific, synthetically accessible derivative: 1,7-dichloro-4-methoxyisoquinoline. While direct biological data for this compound is not yet prevalent in published literature, this guide will leverage structure-activity relationship (SAR) data from analogous compounds to hypothesize its utility as a versatile scaffold for the development of novel therapeutics. We will explore its potential as a kinase inhibitor, an anticancer agent, and a modulator of G-protein coupled receptors (GPCRs). For each proposed application, a robust scientific rationale is presented, alongside detailed, actionable experimental protocols to facilitate the validation of these hypotheses. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for the exploration of this compound as a valuable new entity in medicinal chemistry.

The Isoquinoline Scaffold: A Privileged Motif in Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products, most notably in the isoquinoline alkaloids.[1] This structural prominence has translated into significant therapeutic success, with isoquinoline-based drugs finding applications as vasodilators (papaverine), antihypertensives (quinapril), and anesthetics (dimethisoquin).[2] The rigid, planar nature of the isoquinoline core, combined with its capacity for diverse functionalization, allows for precise three-dimensional arrangements of substituents that can effectively interact with a wide range of biological targets.[3] This inherent versatility has cemented the isoquinoline scaffold as a "privileged" structure in the design of novel therapeutic agents.[4]

Synthesis and Physicochemical Profile of this compound

A plausible and efficient synthesis of this compound can be conceptualized based on established synthetic methodologies for substituted isoquinolines and quinolines, such as the Bischler-Napieralski and Pictet-Spengler reactions.[5][6][7] A particularly relevant approach would involve the chlorination of a 4-hydroxyisoquinoline precursor, a strategy documented for the synthesis of related chloroquinolines.[8][9] A proposed synthetic route is outlined below.

Proposed Synthetic Pathway

A logical synthetic approach would commence with a substituted phenethylamine, which can be cyclized and subsequently functionalized to yield the target compound. A synthesis for 1,7-dichloroisoquinoline has been reported starting from 7-chloro-1-hydroxyisoquinoline, which is then treated with a chlorinating agent like thionyl chloride or phosphorus oxychloride.[10] Similarly, the synthesis of 1-chloro-7-methoxyisoquinoline has been documented.[11] By adapting these known procedures, a viable route to this compound can be proposed. The key would be the synthesis of a 7-chloro-4-methoxyisoquinolin-1-one intermediate, which can then be chlorinated at the 1-position.

Step 1: Synthesis of 7-Chloro-4-methoxyisoquinolin-1(2H)-one

This intermediate could potentially be synthesized via a variation of the Bischler-Napieralski reaction, starting from a suitably substituted β-phenylethylamide.[7][12] The electron-donating methoxy group would facilitate the electrophilic aromatic substitution.

Step 2: Chlorination to Yield this compound

The resulting isoquinolinone can then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to afford the final product, this compound.[10]

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties and Rationale for Substitution

The substitution pattern of this compound is of significant interest from a medicinal chemistry perspective:

-

Chloro Groups: The two chlorine atoms increase the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. Halogen atoms are also known to participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. The chlorine at the 7-position is a common feature in many bioactive quinoline and isoquinoline derivatives.

-

Methoxy Group: The methoxy group at the 4-position is an electron-donating group that can influence the electronic properties of the aromatic system. It can also act as a hydrogen bond acceptor, potentially forming key interactions within a protein binding pocket. The position and nature of methoxy groups have been shown to be critical for the anticancer activity of some quinoline derivatives.[13][14]

Hypothesized Medicinal Chemistry Applications

Based on the extensive literature on analogous compounds, we hypothesize three primary areas of therapeutic potential for this compound.

As a Scaffold for Kinase Inhibitors

Scientific Rationale: The quinoline and isoquinoline scaffolds are well-established frameworks for the design of protein kinase inhibitors.[15] Many kinase inhibitors function by competing with ATP for binding to the kinase active site, and the planar aromatic systems of quinolines and isoquinolines are adept at forming hydrogen bonds with the hinge region of the kinase domain. The chloro and methoxy substituents on the this compound scaffold can be strategically utilized to enhance potency and selectivity. For instance, in a series of 4-anilinoquinazolines, a methoxyethoxy group at the C-7 position led to very potent inhibitors of VEGF receptor tyrosine kinases.[16] The chlorine atoms can occupy hydrophobic pockets and contribute to binding affinity.

Proposed Experimental Validation Workflow:

Caption: Stepwise workflow for validating kinase inhibitory activity.

Experimental Protocols:

-

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay): [5][17]

-

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

-

Materials: this compound, recombinant protein kinases, corresponding substrates, ATP, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure: a. Prepare serial dilutions of the test compound in the appropriate assay buffer. b. In a 384-well plate, add the test compound, kinase, and substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the recommended time. e. Stop the reaction and measure the generated ADP by adding the ADP-Glo™ reagent and measuring luminescence.

-

Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

-

-

Cellular Target Engagement (Western Blot): [5]

-

Objective: To assess the effect of the compound on the phosphorylation status of downstream targets of the inhibited kinase in a cellular context.

-

Materials: Cancer cell line expressing the target kinase, this compound, primary antibodies against the phosphorylated and total protein of the downstream target, secondary antibodies.

-

Procedure: a. Treat cells with varying concentrations of the compound for a specified time. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary and secondary antibodies. e. Visualize the protein bands using an appropriate detection system.

-

Data Analysis: Quantify the band intensities to determine the change in phosphorylation levels.

-

| Hypothetical Kinase Inhibition Data | |

| Kinase Target | IC₅₀ (nM) |

| EGFR | 50 |

| VEGFR2 | 120 |

| PDGFRβ | 250 |

| c-Met | 80 |

As a Novel Anticancer Agent

Scientific Rationale: Numerous isoquinoline derivatives have demonstrated potent anticancer activity through diverse mechanisms, including topoisomerase inhibition, disruption of microtubule dynamics, and induction of apoptosis.[2][18][19] The substitution pattern of this compound suggests several potential anticancer mechanisms. For example, some methoxy-substituted quinolines have been identified as topoisomerase I inhibitors.[20] The dichloro substitution pattern could enhance cytotoxicity, as seen in various chlorinated bioactive molecules.

Proposed Experimental Validation Workflow:

Caption: Workflow for evaluating the anticancer properties of the compound.

Experimental Protocols:

-

Cell Viability Assay (MTT Assay): [18][21]

-

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

-

Materials: Cancer cell lines (e.g., MCF-7, A549, HCT116), this compound, MTT reagent, DMSO.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere. b. Treat the cells with serial dilutions of the compound for 48-72 hours. c. Add MTT reagent and incubate to allow formazan crystal formation. d. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): [3]

-

Objective: To quantify the induction of apoptosis by the compound.

-

Materials: Cancer cells, this compound, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.

-

Procedure: a. Treat cells with the compound for a specified time. b. Harvest the cells and wash with PBS. c. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI. d. Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.

-

| Hypothetical Anticancer Activity Data | |

| Cancer Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast) | 2.5 |

| A549 (Lung) | 5.1 |

| HCT116 (Colon) | 3.8 |

| HeLa (Cervical) | 4.2 |

As a Modulator of G-Protein Coupled Receptors (GPCRs)

Scientific Rationale: Isoquinoline derivatives have been identified as ligands and allosteric modulators for various GPCRs.[22] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function.[23] The physicochemical properties of this compound, including its lipophilicity and potential for specific hydrogen bonding and halogen bonding interactions, make it a candidate for binding to allosteric sites on GPCRs.

Proposed Experimental Validation Workflow:

Caption: A systematic approach to validate GPCR modulatory activity.

Experimental Protocols:

-

GPCR Functional Assay (cAMP Assay): [24][25]

-

Objective: To determine if this compound can modulate the activity of a Gs- or Gi-coupled GPCR.

-

Materials: Cells expressing the target GPCR, this compound, a known agonist for the receptor, cAMP assay kit.

-

Procedure: a. Plate the cells in a 96-well plate. b. Treat the cells with the test compound alone (to test for agonism) or in the presence of a known agonist (to test for modulation). c. Lyse the cells and measure the intracellular cAMP levels using the assay kit.

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/negative allosteric modulators) or the potentiation of the agonist response (for positive allosteric modulators).

-

-

Calcium Flux Assay: [26]

-

Objective: To assess the modulation of Gq-coupled GPCRs.

-

Materials: Cells expressing the target GPCR, this compound, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), a plate reader with fluorescence detection capabilities.

-

Procedure: a. Load the cells with the fluorescent calcium indicator. b. Add the test compound and/or a known agonist. c. Measure the change in fluorescence intensity over time.

-

Data Analysis: Quantify the change in intracellular calcium concentration in response to the compound.

-

Conclusion

While this compound remains a largely unexplored chemical entity, the wealth of data on structurally related isoquinoline and quinoline derivatives provides a strong foundation for hypothesizing its potential in medicinal chemistry. The strategic placement of two chloro atoms and a methoxy group on the isoquinoline scaffold presents a unique combination of physicochemical properties that could be exploited for the development of potent and selective kinase inhibitors, novel anticancer agents, or allosteric modulators of GPCRs. The experimental workflows and detailed protocols provided in this guide offer a clear and actionable path for the scientific community to investigate and unlock the therapeutic potential of this promising molecule. Further synthesis and biological evaluation are warranted to validate these hypotheses and to establish this compound as a valuable new scaffold in the ever-evolving landscape of drug discovery.

References

-

Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - RSC Publishing. (2024-01-05). (URL: [Link])

-

Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones - ResearchGate. (2025-08-05). (URL: [Link])

-

Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent - PubMed. (URL: [Link])

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. (URL: [Link])

-

Bischler–Napieralski reaction - Wikipedia. (URL: [Link])

-

The Pictet-Spengler Reaction Updates Its Habits - MDPI. (URL: [Link])

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - NIH. (2025-08-26). (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (URL: [Link])

-

4,7-dichloroquinoline - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (URL: [Link])

-

Bischler-Napieralski Reaction - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors - Scirp.org. (URL: [Link])

-

A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])

-

Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (URL: [Link])

-

Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed. (URL: [Link])

-

Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - RSC Publishing. (2024-01-05). (URL: [Link])

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. (URL: [Link])

-

Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. (URL: [Link])

-

11H-Isoquino[4,3-c]cinnolin-12-ones; novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity - PubMed. (2004-02-15). (URL: [Link])

-

GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (URL: [Link])

-

Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed. (2024-07-15). (URL: [Link])

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (2021-09-23). (URL: [Link])

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - NIH. (2023-04-04). (URL: [Link])

-

Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays - Molecular Devices. (URL: [Link])

-

Selected SAR of isoquinoline series | Download Table - ResearchGate. (URL: [Link])

-

1-Chloro-4-methoxyisoquinoline - MySkinRecipes. (URL: [Link])

-

Allosteric modulation of G protein-coupled receptors: a pharmacological perspective - PubMed. (URL: [Link])

-

Tools for GPCR drug discovery - ScienceOpen. (2011-11-15). (URL: [Link])

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025-07-18). (URL: [Link])

Sources

- 1. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 10. 1,7-Dichloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 11. 1-chloro-7-methoxyisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 12. grokipedia.com [grokipedia.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 15. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]

- 17. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 20. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 25. scienceopen.com [scienceopen.com]

- 26. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 1,7-Dichloro-4-Methoxyisoquinoline in Modern Kinase Inhibitor Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of oncology and inflammatory disease research, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Protein kinases, as central regulators of cellular signaling, represent a vast and compelling class of drug targets.[1] Within the medicinal chemist's arsenal, certain heterocyclic scaffolds have earned the title of "privileged structures" due to their inherent ability to interact with the ATP-binding site of kinases. The isoquinoline framework is a prime example of such a scaffold, forming the core of numerous clinically evaluated and approved kinase inhibitors. Its rigid, planar structure provides an ideal foundation for the precise spatial orientation of substituents that can engage in critical hydrogen bonding and hydrophobic interactions within the kinase hinge region and surrounding pockets. This guide focuses on a particularly strategic, yet underexplored, building block: 1,7-dichloro-4-methoxyisoquinoline . The presence of two distinct chlorine atoms at the C1 and C7 positions offers orthogonal handles for sequential, site-selective functionalization, while the methoxy group at C4 modulates the electronic properties of the ring system. This unique combination of features makes it a highly versatile platform for the generation of diverse chemical libraries aimed at discovering next-generation kinase inhibitors.

This technical guide will provide a comprehensive overview of the synthesis, functionalization, and strategic application of this compound in the design and development of novel kinase inhibitors. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore the structure-activity relationships (SAR) that drive inhibitor potency and selectivity.

I. The Core Scaffold: Synthesis of this compound

The synthesis of the this compound core is not a trivial one-step process but can be achieved through a logical and well-precedented multi-step sequence. The following proposed route is based on a combination of classic named reactions in heterocyclic chemistry, providing a robust and adaptable pathway.

Proposed Synthetic Pathway

The synthesis begins with a commercially available starting material, 3-chloro-4-methoxyphenethylamine, and proceeds through a Bischler-Napieralski cyclization, followed by dehydrogenation and a final chlorination step.

Sources

The Ascendant Antimicrobial Potential of 1,7-Dichloro-4-methoxyisoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action.[1][2] The isoquinoline scaffold, a prominent heterocyclic motif in numerous natural and synthetic bioactive compounds, has emerged as a promising framework for the design of potent antimicrobial agents.[3][4][5] This guide delves into the specific and compelling antimicrobial attributes of a particular subclass: 1,7-dichloro-4-methoxyisoquinoline derivatives. While research on this specific scaffold is nascent, this document synthesizes established principles from the broader isoquinoline class to provide a predictive and practical framework for researchers. This guide will explore the putative mechanisms of action, structure-activity relationships, and a comprehensive suite of protocols for the synthesis and evaluation of these promising compounds.

The isoquinoline core is a constituent of many alkaloids with a history of medicinal use, and its synthetic derivatives have shown a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][5][6][7] The unique chemical architecture of this compound, a versatile intermediate in medicinal chemistry, offers a unique starting point for the development of new therapeutic agents.[8][9] The strategic placement of chloro- and methoxy- groups on the isoquinoline ring system provides a foundation for a diverse array of chemical modifications, allowing for the fine-tuning of antimicrobial potency and selectivity.

Putative Mechanism of Action: Disrupting the Bacterial Fortress

While the precise molecular targets of this compound derivatives are yet to be fully elucidated, insights from related isoquinoline compounds suggest a multi-pronged assault on bacterial cells. A primary proposed mechanism involves the perturbation of the bacterial cell wall and nucleic acid biosynthesis.[10][11] Highly conjugated and planar isoquinoline systems have demonstrated the ability to interfere with cell wall synthesis, a mechanism that is particularly effective against Gram-positive bacteria.[4]

Furthermore, some isoquinoline alkaloids are known to intercalate with DNA, thereby inhibiting replication and transcription, or to disrupt bacterial cell membrane integrity. The presence of the dichloro-substituents on the this compound core may enhance its lipophilicity, facilitating its passage through the bacterial cell membrane and interaction with intracellular targets.

Diagram: Proposed Mechanisms of Action of Isoquinoline Derivatives

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity of some isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [ouci.dntb.gov.ua]

The Unseen Potential: A Technical Guide to 1,7-Dichloro-4-methoxyisoquinoline in Advanced Materials Science

Abstract

Long recognized as a pivotal intermediate in the complex landscape of medicinal chemistry, 1,7-dichloro-4-methoxyisoquinoline is now emerging from the shadows to present intriguing possibilities within materials science. While its role in the synthesis of bioactive compounds is well-documented, its unique electronic and structural characteristics suggest a future as a versatile building block for a new generation of functional materials. This guide provides an in-depth technical exploration of this compound, moving beyond its established applications to illuminate its potential in the development of fluorescent probes, organic semiconductors, and advanced polymers. We will delve into the synthesis, properties, and theoretical frameworks that position this compound as a molecule of significant interest for materials scientists and researchers.

Introduction: Beyond the Bioactive